molecular formula C18H14N2O2S B2975709 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097910-16-0

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2975709
CAS No.: 2097910-16-0
M. Wt: 322.38
InChI Key: WLWWDLAGMCEWMT-UHFFFAOYSA-N
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Description

3-Cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative characterized by a 3-cyano-substituted aromatic core and a unique ethyl linker bearing both furan-2-yl and thiophen-3-yl moieties. The compound’s structure combines electron-withdrawing (cyano) and electron-rich heterocyclic (furan, thiophene) groups, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name

3-cyano-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-10-13-3-1-4-14(9-13)18(21)20-11-16(15-6-8-23-12-15)17-5-2-7-22-17/h1-9,12,16H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWWDLAGMCEWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine. This intermediate can be synthesized through a series of reactions including:

    Furan and Thiophene Functionalization: The furan and thiophene rings are functionalized through halogenation or lithiation followed by coupling reactions.

    Amidation Reaction: The intermediate amine is then reacted with 3-cyanobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the furan and thiophene rings can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Core

  • 3-Cyano Group: The 3-cyano substituent in the target compound contrasts with other benzamide derivatives. For example: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Features a 3,4-dimethoxybenzamide core, which enhances electron density and may improve solubility compared to the electron-withdrawing cyano group . BAY-460: Contains a 2-chloro-5-substituted benzamide core; the chloro group provides steric and electronic effects distinct from cyano .

Ethyl Linker Modifications

  • N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide (cyprofuram): Features a tetrahydrofuran ring, which reduces aromaticity compared to the target compound’s furan-thiophene system .

Heterocyclic Components

  • Furan vs. Thiophene: Furan-containing analogs (e.g., BAY-460) exhibit π-electron-rich systems, enhancing interactions with biological targets like enzymes or receptors . Thiophene-containing analogs (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) leverage sulfur’s polarizability for stronger hydrophobic interactions .

Antiproliferative and Therapeutic Potential

  • BAY-460: A macrocyclic ATAD2 inhibitor with nanomolar potency, demonstrating the therapeutic relevance of benzamides with furan substituents .
  • Thiophene-Benzamide Derivatives : Several compounds in show antiviral and anticancer activity, suggesting that the thiophene moiety in the target compound could confer similar bioactivity .

Physicochemical and Spectral Data

  • NMR Trends: The 3-cyano group in the target compound would result in a distinct downfield shift in $^{13}\text{C}$-NMR (~115-120 ppm for CN) compared to methoxy (~55 ppm) or chloro (~125 ppm) substituents . Furan and thiophene protons in $^{1}\text{H}$-NMR would resonate at δ 6.3-7.5 ppm, overlapping with aromatic benzamide signals but distinguishable via coupling patterns .

Biological Activity

3-Cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound characterized by a benzamide backbone with cyano, furan, and thiophene substituents. Its molecular formula is C₁₈H₁₄N₂O₂S, with a molecular weight of approximately 322.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The unique combination of furan and thiophene rings along with the cyano group enhances the compound's reactivity and biological activity compared to simpler analogs. The presence of these heterocycles contributes to its electronic properties, which are crucial for interactions with biological targets.

Property Value
Molecular FormulaC₁₈H₁₄N₂O₂S
Molecular Weight322.4 g/mol
CAS Number2034566-21-5
StructureStructure

The biological activity of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is thought to arise from its ability to interact with various biological targets:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Studies

Recent studies have evaluated the cytotoxic effects of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide against several cancer cell lines. Notably, it demonstrated significant activity against:

  • MCF-7 (Breast Cancer) : IC₅₀ values were reported in the micromolar range, indicating potent antiproliferative effects.
  • U-937 (Monocytic Leukemia) : The compound exhibited substantial cytotoxicity, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In vitro assays revealed that the compound possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

Research indicates that 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide may inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Case Studies

  • Cytotoxicity Against MCF-7 Cells
    • Objective : To evaluate the anticancer potential.
    • Method : Cell viability assays were conducted using varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Antimicrobial Efficacy
    • Objective : To assess the antimicrobial properties.
    • Method : Disk diffusion method against selected bacterial strains.
    • Results : Zones of inhibition were measured, indicating effective antibacterial action.

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